molecular formula C9H16N4O3 B1524827 tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 1354952-39-8

tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate

Cat. No.: B1524827
CAS No.: 1354952-39-8
M. Wt: 228.25 g/mol
InChI Key: RHWYWDPTTDBPAS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with an amino group at position 3 and a tert-butyl carbamate-protected ethyl chain at position 3. This scaffold is of significant interest in medicinal chemistry due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The compound is synthesized via condensation reactions involving hydrazine derivatives and activated carbonyl intermediates, achieving yields up to 80% under optimized conditions . Its applications span antimicrobial agents, kinase inhibitors, and intermediates in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)13-16-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWYWDPTTDBPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-39-8
Record name tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate
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Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

  • Formation of the 1,2,4-oxadiazole ring system with an amino substituent at the 3-position.
  • Introduction of a 2-ethyl linker to connect the oxadiazole ring to the carbamate moiety.
  • Protection of the amino group with a tert-butyl carbamate (Boc) group to afford the final tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate.

Preparation of the 3-Amino-1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., acyl chlorides). For example, amidoximes can be reacted with acyl chlorides under basic conditions to form the oxadiazole ring with amino substitution at the 3-position.

  • In one approach, amidoximes are reacted with acyl chlorides in the presence of potassium carbonate in solvents like dimethylformamide (DMF) at room temperature, yielding substituted oxadiazoles with amino groups.

Representative Experimental Procedures and Yields

Step Reagents and Conditions Yield Notes
Formation of 3-amino-1,2,4-oxadiazole Amidoxime + Acyl chloride, K2CO3, DMF, RT, 4 h ~80% Reaction mixture poured into ice-water, solid filtered and recrystallized
Coupling with 2-(aminoxy)ethyl tert-butyl carbamate Oxadiazole derivative + 2-(aminoxy)ethyl tert-butyl carbamate + EDC·HCl + HOBt + DMAP, CH2Cl2, RT, overnight 70-85% Purified by column chromatography, white solid obtained
Alternative coupling Oxadiazole derivative + 2-(aminoxy)ethyl tert-butyl carbamate, pyridine, HCl/MeOH (1:1), RT, 39-64 h 63.9-85.5% Purified by chromatography with ether/hexanes

Detailed Research Findings

  • The use of carbodiimide coupling agents such as EDC·HCl in the presence of HOBt and DMAP facilitates efficient amide bond formation between the oxadiazole amine and the carbamate reagent, minimizing side reactions and improving yields.

  • Reaction conditions such as room temperature stirring overnight in dichloromethane provide optimal conversion rates without decomposition of sensitive oxadiazole rings or carbamate groups.

  • Alternative methods involve stirring in pyridine with catalytic HCl in methanol, which also yields high purity products but require longer reaction times (up to 64 hours).

  • The Boc protecting group on the aminoethyl linker is stable under these conditions and can be removed later under acidic conditions if needed for further functionalization.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Solvent Dichloromethane, DMF, Pyridine Depends on step
Temperature Room temperature (20-25°C) Mild conditions preserve sensitive groups
Reaction Time 4 h to 64 h Longer times for pyridine/HCl method
Yield 63.9% to 85.5% Moderate to good yields
Purification Column chromatography, recrystallization Essential for product purity

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro derivatives.

  • Reduction: Amines, amides.

  • Substitution: Substituted carbamates, amines, and alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it suitable for designing compounds with antiviral, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Comparative Data

Table 1: Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Core Structure Key Substituent logP* Applications
Target Compound 244.25 1,2,4-Oxadiazole 3-Amino ~0.5 Antimicrobial agents, kinase inhibitors
1,2,4-Triazole Analog (EN 300-747350) 235.66 1,2,4-Triazole 3-Amino ~0.2 Antifungal agents
Dimethylamino Oxadiazole (1803599-61-2) 256.30 1,2,4-Oxadiazole 3-(Dimethylamino) ~1.8 CNS-targeting scaffolds
Trifluoromethyl Oxadiazole (1956437-61-8) 295.25 1,2,4-Oxadiazole 3-(Trifluoromethyl) ~2.1 Metabolic-resistant probes
Benzoisoxazole Analog 263.29 Benzoisoxazole 5-Amino ~1.5 Enzyme inhibitors

*Predicted using ChemDraw/BioByte.

Biological Activity

Tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate (CAS Number: 1354952-39-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9_9H16_{16}N4_4O3_3, with a molecular weight of approximately 228.25 g/mol. The structure includes a tert-butyl group, a carbamate functional group, and a 1,2,4-oxadiazole moiety, which is known for its biological activity.

Structural Features

Feature Description
Molecular Formula C9_9H16_{16}N4_4O3_3
Molecular Weight 228.25 g/mol
CAS Number 1354952-39-8
Functional Groups Tert-butyl, carbamate, oxadiazole

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The oxadiazole ring is often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties. Studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory and Anticancer Potential

The presence of the oxadiazole moiety suggests potential anti-inflammatory and anticancer activities. Compounds containing oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may interact with cellular pathways involved in inflammation and tumor growth .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. These methods vary in terms of yield and purity:

  • Conventional Synthesis : Involves the reaction of tert-butyl carbamate with 3-amino-1,2,4-oxadiazole derivatives under controlled conditions.
  • Optimized Reaction Conditions : Adjusting parameters such as temperature and solvent can enhance yield and purity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with IC50 values comparable to established chemotherapeutic agents .

Toxicological Considerations

While promising in terms of biological activity, preliminary toxicological assessments indicate that this compound may pose acute toxicity risks if ingested or upon skin contact. Further studies are necessary to evaluate its safety profile comprehensively .

Q & A

Q. Stability Data :

pHHalf-Life (25°C)
32 hours
7>1 week
1130 minutes

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

The electron-deficient oxadiazole ring directs electrophilic substitution at the 5-position. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (XPhos) to avoid tert-butyl group cleavage .

Mechanistic Note : Steric hindrance from the tert-butyl group slows reaction kinetics but improves regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate

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